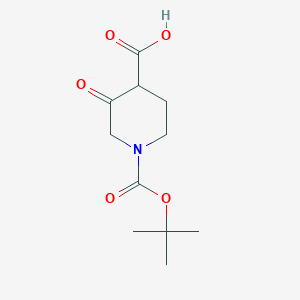

1-(tert-Butoxycarbonyl)-3-oxopiperidine-4-carboxylic acid

Übersicht

Beschreibung

1-(tert-Butoxycarbonyl)-3-oxopiperidine-4-carboxylic acid is a compound of significant interest in organic chemistry. It features a piperidine ring substituted with a tert-butoxycarbonyl (Boc) protecting group, a ketone, and a carboxylic acid. The Boc group is commonly used to protect amines during chemical synthesis, making this compound valuable in various synthetic applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 1-(tert-Butoxycarbonyl)-3-oxopiperidine-4-carboxylic acid typically involves the protection of the amine group on the piperidine ring with a Boc group. This can be achieved using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in acetonitrile . The reaction conditions are generally mild, often carried out at room temperature or slightly elevated temperatures.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. Flow microreactor systems have been developed to introduce the tert-butoxycarbonyl group efficiently and sustainably . These systems offer advantages in terms of scalability, efficiency, and environmental sustainability compared to traditional batch processes.

Analyse Chemischer Reaktionen

Types of Reactions: 1-(tert-Butoxycarbonyl)-3-oxopiperidine-4-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The ketone group can be oxidized to form carboxylic acids or other oxidized derivatives.

Reduction: The ketone can be reduced to an alcohol using reducing agents like sodium borohydride.

Substitution: The Boc group can be removed (deprotected) under acidic conditions, such as with trifluoroacetic acid or hydrochloric acid in methanol.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Sodium borohydride and lithium aluminum hydride are frequently used.

Deprotection: Trifluoroacetic acid, hydrochloric acid, and oxalyl chloride in methanol are common deprotecting agents.

Major Products:

Oxidation: Carboxylic acids.

Reduction: Alcohols.

Deprotection: The free amine and carbon dioxide.

Wissenschaftliche Forschungsanwendungen

1-(tert-Butoxycarbonyl)-3-oxopiperidine-4-carboxylic acid, often abbreviated as Boc-3-oxo-piperidine-4-carboxylic acid, is a compound that has garnered attention in various scientific fields, particularly in organic chemistry and medicinal chemistry. This article explores its applications, focusing on its role in synthesis, drug development, and biological research.

Chemical Formula

- Molecular Formula : C₁₁H₁₅NO₃

- Molecular Weight : 219.25 g/mol

Physical Properties

- Appearance : White solid

- Solubility : Soluble in organic solvents such as dichloromethane and dimethyl sulfoxide (DMSO)

Synthesis of Bioactive Compounds

One of the primary applications of Boc-3-oxo-piperidine-4-carboxylic acid is in the synthesis of bioactive molecules. The compound serves as an intermediate in the preparation of various pharmaceuticals and agrochemicals. Its unique structure allows chemists to introduce diverse functional groups through further reactions.

Case Study: Synthesis of Antidepressants

Research has demonstrated that derivatives of Boc-3-oxo-piperidine-4-carboxylic acid can be transformed into potential antidepressant agents. For instance, modifications to the piperidine ring have led to compounds exhibiting selective serotonin reuptake inhibitor (SSRI) activity, which are crucial in treating depression and anxiety disorders.

Peptide Synthesis

The Boc protecting group is extensively utilized in peptide synthesis. In this context, this compound can be incorporated into peptides to enhance stability and solubility.

Research Findings

Studies indicate that peptides containing piperidine derivatives exhibit improved biological activity compared to their linear counterparts. The cyclic nature of the piperidine ring contributes to conformational rigidity, which is beneficial for receptor binding.

Drug Development

The compound has been investigated for its potential role in drug development, particularly in creating novel therapeutic agents targeting various diseases.

Example: Anticancer Agents

Recent studies have explored the use of Boc-3-oxo-piperidine-4-carboxylic acid derivatives as anticancer agents. These derivatives have shown promising results in preclinical trials, demonstrating efficacy against specific cancer cell lines through apoptosis induction mechanisms.

Biological Research

Beyond synthetic applications, Boc-3-oxo-piperidine-4-carboxylic acid plays a role in biological research as a tool for studying enzyme mechanisms and protein interactions.

Enzyme Inhibition Studies

Research has revealed that certain derivatives can act as enzyme inhibitors, providing insights into metabolic pathways and potential therapeutic targets.

Comparative Data Table

| Application Area | Description | Key Findings |

|---|---|---|

| Synthesis of Bioactive Compounds | Intermediate for pharmaceuticals | Derivatives show SSRI activity |

| Peptide Synthesis | Enhances stability and solubility | Improved biological activity in cyclic peptides |

| Drug Development | Potential anticancer agents | Efficacy against specific cancer cell lines |

| Biological Research | Tool for studying enzymes | Insights into metabolic pathways |

Wirkmechanismus

The mechanism of action of 1-(tert-Butoxycarbonyl)-3-oxopiperidine-4-carboxylic acid primarily involves the protection and deprotection of amine groups. The Boc group stabilizes the amine, preventing unwanted reactions during synthesis. Deprotection occurs through an acid-catalyzed mechanism, where the Boc group is cleaved, releasing carbon dioxide and the free amine .

Vergleich Mit ähnlichen Verbindungen

N-tert-Butoxycarbonyl derivatives of amino acids: These compounds also feature the Boc protecting group and are used similarly in peptide synthesis.

tert-Butyl esters: These compounds have a tert-butyl group attached to an ester and are used in various synthetic applications.

Uniqueness: 1-(tert-Butoxycarbonyl)-3-oxopiperidine-4-carboxylic acid is unique due to its combination of a piperidine ring, a ketone, and a Boc-protected amine. This structure provides versatility in synthetic applications, particularly in the synthesis of complex organic molecules and pharmaceuticals.

Biologische Aktivität

1-(tert-Butoxycarbonyl)-3-oxopiperidine-4-carboxylic acid (Boc-3-oxopiperidine) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

- Molecular Formula: C11H17NO4

- Molecular Weight: 227.26 g/mol

- CAS Number: 72207303

The biological activity of Boc-3-oxopiperidine is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors involved in various biochemical pathways. As a piperidine derivative, it may influence metabolic processes and exhibit effects on protein synthesis.

Biochemical Pathways

Boc-3-oxopiperidine is believed to participate in:

- Protein Synthesis: Similar to other derivatives of amino acids, it can contribute to the synthesis of proteins and other biomolecules.

- Cell Signaling: It may modulate pathways related to cell growth and differentiation.

Biological Activity

Research indicates that Boc-3-oxopiperidine exhibits various biological activities:

Antimicrobial Activity

Studies have shown that derivatives of piperidine compounds can possess antimicrobial properties. The presence of the tert-butoxycarbonyl group may enhance the compound's stability and efficacy against certain bacterial strains.

Anti-inflammatory Effects

Piperidine derivatives are often investigated for their anti-inflammatory potential. Boc-3-oxopiperidine may inhibit pro-inflammatory cytokines, contributing to reduced inflammation in various models.

Case Studies

-

Antimicrobial Efficacy Study

- Objective: To evaluate the antimicrobial activity of Boc-3-oxopiperidine against common pathogens.

- Method: Disc diffusion method was employed on bacterial cultures.

- Results: The compound demonstrated significant inhibition zones against Escherichia coli and Staphylococcus aureus, indicating its potential as an antimicrobial agent.

-

Anti-inflammatory Mechanism Investigation

- Objective: To assess the anti-inflammatory effects of Boc-3-oxopiperidine in vitro.

- Method: Cytokine production was measured in macrophage cell lines treated with the compound.

- Results: A notable reduction in TNF-alpha and IL-6 levels was observed, suggesting that Boc-3-oxopiperidine may effectively modulate inflammatory responses.

Data Table: Summary of Biological Activities

Eigenschaften

IUPAC Name |

1-[(2-methylpropan-2-yl)oxycarbonyl]-3-oxopiperidine-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17NO5/c1-11(2,3)17-10(16)12-5-4-7(9(14)15)8(13)6-12/h7H,4-6H2,1-3H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WXVSVABCXJRJKT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(C(=O)C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20679419 | |

| Record name | 1-(tert-Butoxycarbonyl)-3-oxopiperidine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20679419 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

936497-91-5 | |

| Record name | 1-(tert-Butoxycarbonyl)-3-oxopiperidine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20679419 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.